molecular formula C16H19N3O4S B4595906 5-[(ethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide

5-[(ethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide

Cat. No.: B4595906
M. Wt: 349.4 g/mol
InChI Key: IXJDNIJTWVVKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(ethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.10962727 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypoglycemic Activity and Structural Analysis

Research on related hypoglycemic benzoic acid derivatives, including compounds with similar structural features to "5-[(ethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide," highlights the exploration of structure-activity relationships. These studies have led to the identification of compounds with significant hypoglycemic activity, such as repaglinide, which is notably more active than other sulfonylurea drugs in controlling blood sugar levels in type 2 diabetic patients. This research emphasizes the importance of specific structural modifications, like the substitution of methoxy groups or the introduction of alkyleneimino residues, in enhancing the therapeutic potential of these compounds (Grell et al., 1998).

Electrochemical Applications

Investigations into the electroactive properties of related sulfamoyl benzamide derivatives have led to the development of novel electrochemical sensors. For example, the use of such compounds in the construction of PVC-based Zn2+-selective electrodes demonstrates their utility in analytical chemistry, particularly for the detection of zinc ions. These studies underscore the versatility of sulfamoyl benzamide derivatives in applications beyond pharmacology, extending to environmental monitoring and analytical methodologies (Saleh & Gaber, 2001).

Radioligand Development for Neurological Research

The synthesis of radiolabeled compounds structurally related to "this compound" has facilitated advancements in neuroscientific research, particularly in the study of dopamine and serotonin receptors. Such radioligands are crucial for understanding receptor distribution, density, and function in the brain, offering insights into the neurological basis of diseases and guiding the development of targeted therapies. These efforts highlight the intersection of organic synthesis, radiochemistry, and neurobiology in advancing our understanding of the brain's chemical landscape (Cardoso & Pradelles, 1982).

Antisecretory and Antacid Research

Research on benzimidazole sulfoxides, including those with pyridylmethyl substituents, has contributed significantly to our understanding of gastric acid secretion mechanisms and the development of effective antisecretory drugs. Studies in this domain have led to the identification of compounds with potent H+/K+-ATPase inhibitory activity, such as pantoprazole. This research not only provides insights into the molecular underpinnings of gastric acid regulation but also underscores the therapeutic potential of these compounds in treating acid-related disorders (Ife et al., 1989).

Properties

IUPAC Name

5-(ethylsulfamoyl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-19-24(21,22)13-6-7-15(23-2)14(9-13)16(20)18-11-12-5-4-8-17-10-12/h4-10,19H,3,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJDNIJTWVVKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(ethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
5-[(ethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
5-[(ethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
5-[(ethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
5-[(ethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
5-[(ethylamino)sulfonyl]-2-methoxy-N-(3-pyridinylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.